CSS has been investigated for its potential role in managing bleeding in various contexts, including:
Carbazochrome sodium sulfonate is a synthetic compound primarily recognized for its antihemorrhagic properties. It is derived from carbazochrome, a compound that plays a significant role in promoting platelet aggregation and adhesion, thereby aiding in the cessation of bleeding. The molecular formula for carbazochrome sodium sulfonate is , and it has a molecular weight of approximately 322.27 g/mol . This compound is typically administered in clinical settings to manage bleeding associated with various medical conditions, including those affecting the urinary system and during surgical procedures .
The proposed mechanism of action of Carbazochrome sodium sulfonate involves inhibiting the formation of IP3, a signaling molecule that increases blood vessel permeability []. By reducing vessel leakiness, it might help prevent excessive bleeding. However, the exact molecular interactions and their effectiveness require further research [].
The primary biological activity of carbazochrome sodium sulfonate lies in its ability to enhance hemostasis. It promotes platelet aggregation by activating various intracellular signaling pathways that lead to the release of substances such as serotonin and thromboxane A2, further enhancing platelet function . Additionally, it reinforces vascular walls and prevents blood leakage, making it useful in treating conditions characterized by excessive bleeding . Importantly, it does not significantly affect the coagulation system or platelet count directly but rather enhances their functional capacity.
The synthesis of carbazochrome sodium sulfonate involves several key steps:
These methods ensure high yields and purity, which are critical for clinical applications.
Carbazochrome sodium sulfonate has several important applications:
Studies have shown that carbazochrome sodium sulfonate interacts specifically with α-adrenoreceptors on platelets, activating intracellular signaling pathways that lead to increased calcium concentrations within cells. This interaction promotes further platelet aggregation through various mechanisms, including the release of pro-aggregatory substances like thromboxane A2 . These interactions highlight its potential therapeutic benefits in controlling excessive bleeding.
Carbazochrome sodium sulfonate shares similarities with several other compounds known for their hemostatic properties. Below is a comparison highlighting its uniqueness:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Carbazochrome | Promotes platelet aggregation via α-adrenoreceptors | Specifically enhances vascular wall integrity |
Tranexamic Acid | Inhibits fibrinolysis | Primarily used for preventing bleeding post-surgery |
Desmopressin | Increases factor VIII levels | Used mainly in hemophilia treatment |
Ethamsylate | Stabilizes capillary walls | Does not affect coagulation directly |
Carbazochrome sodium sulfonate stands out due to its dual action—enhancing both platelet function and vascular stability without directly influencing coagulation factors.
Carbazochrome sodium sulfonate synthesis involves a multi-step industrial process that transforms carbazochrome into its water-soluble sodium sulfonate derivative [1] [2]. The industrial synthesis protocol begins with the dissolution of raw materials including purified water, carbazochrome, sodium bisulfite, and ascorbic acid in a reaction vessel [1] [4]. The process requires precise temperature control, with heating conducted while stirring until the temperature reaches 60-70°C to ensure complete dissolution of solid matter [1] [4].
The reaction mixture is maintained at the optimal temperature range of 60-70°C for 30-60 minutes to achieve complete conversion [1] [4]. During this phase, sodium bisulfite acts as the sulfonating agent, facilitating the attachment of the sulfonate group to the carbazochrome molecule [1] [2]. Ascorbic acid serves as an antioxidant, preventing degradation of the active compound during the synthesis process [4] [24].
Following the reaction phase, the solution undergoes decolorization through the addition of medicinal activated carbon at concentrations ranging from 0.15% to 0.5% by weight of the reaction solution [1] [4]. The decolorization process requires maintaining the temperature at 60°C with continuous stirring for 60 minutes [4]. Subsequently, the mixture is subjected to filtration using appropriate filter systems, with residue washing using purified water [1] [4].
Process Parameter | Optimal Range | Critical Considerations |
---|---|---|
Reaction Temperature | 60-70°C | Complete dissolution required |
pH during Crystallization | 5.0-6.5 | Controls crystal formation |
Decolorization Agent Content | 0.15-0.5% | For color removal with activated carbon |
Reaction Time | 30-60 minutes | Ensures complete reaction |
Drying Temperature | 105-110°C | Under vacuum for moisture removal |
The crystallization step involves pH adjustment of the solution to achieve optimal crystal formation within the range of 5.0-6.5 [1] [4] [13]. This pH control is critical for determining the final crystal structure and purity of the product [13] [17]. The crystallization process typically yields 90-95% recovery of the target compound when properly controlled [1] [4].
The sulfonation mechanism of carbazochrome involves nucleophilic attack by the bisulfite ion on the carbazochrome molecule [1] [10]. The reaction proceeds through the formation of an intermediate complex where the sulfur atom of sodium bisulfite forms a covalent bond with the carbon atom in the carbazochrome structure [10]. This nucleophilic substitution mechanism requires specific pH conditions and temperature control to achieve optimal conversion rates [1] [4].
The sulfonation process begins with the activation of sodium bisulfite in aqueous solution, forming reactive bisulfite anions [1] [4]. These anions attack the electrophilic sites on the carbazochrome molecule, particularly at positions that can stabilize the resulting sulfonate group [10]. The reaction kinetics are influenced by temperature, with optimal rates achieved at 60-70°C [1] [4].
Reaction Step | Key Reagents | Mechanism Type | Temperature | Time |
---|---|---|---|---|
Carbazochrome Formation | Epinephrine + Semicarbazide | Condensation reaction | 25-40°C | 30-60 minutes |
Sulfonation Process | Sodium bisulfite + Carbazochrome | Nucleophilic sulfonation | 60-70°C | 30-60 minutes |
Sodium Salt Formation | Sodium hydroxide/carbonate | Acid-base neutralization | 60-70°C | 10-15 minutes |
Hydration Process | Water molecules | Hydrogen bonding | Room temperature | During crystallization |
The mechanism involves the formation of a carbon-sulfur bond through nucleophilic attack, resulting in the displacement of a hydrogen atom or other leaving group [10]. The reaction is facilitated by the presence of ascorbic acid, which maintains the reducing environment necessary for preventing oxidative side reactions [4] [24]. The overall reaction exhibits second-order kinetics, with the rate being dependent on both carbazochrome and sodium bisulfite concentrations [1] [4].
The final step involves neutralization to form the sodium salt, where sodium hydroxide or sodium carbonate is used to achieve the desired pH and complete the formation of carbazochrome sodium sulfonate [1] [4]. This neutralization step is critical for obtaining the trihydrate form, which represents the most stable crystalline structure under normal storage conditions [17] [30].
Purification of carbazochrome sodium sulfonate employs multiple sequential techniques to achieve pharmaceutical-grade purity exceeding 98% [1] [4] [5]. The decolorization process utilizes medicinal activated carbon with specific particle size characteristics to ensure effective removal of colored impurities while minimizing product loss [1] [4]. The carbon treatment typically achieves 95-98% efficiency in color removal when properly optimized [1] [4].
Crystallization represents the primary purification method, involving controlled cooling and pH adjustment to promote formation of high-purity crystals [1] [4] [13]. The crystallization process requires precise control of cooling rate, typically 0.5-1.0°C per minute, to achieve optimal crystal size distribution and purity [13] [17]. Seeding techniques may be employed to control nucleation and ensure consistent crystal morphology [13] [17].
Purification Method | Agent/Condition | Purpose | Efficiency | Critical Parameters |
---|---|---|---|---|
Decolorization | Activated carbon (0.15-0.5%) | Color impurity removal | 95-98% | Carbon type and particle size |
Crystallization | pH adjustment (5.0-6.5) | Crystal formation | 90-95% | Cooling rate and pH control |
Recrystallization | Hot water dissolution | Purity enhancement | 85-92% | Solvent purity and temperature |
Vacuum Drying | 60-80°C under vacuum | Moisture removal | 95-99% | Pressure and temperature control |
Filtration | Glass filter | Solid-liquid separation | 99%+ | Filter pore size |
Washing | Purified water | Surface impurity removal | 98-99% | Water quality and volume |
Recrystallization techniques involve dissolution in hot purified water followed by controlled cooling to achieve further purification [1] [4] [13]. This process typically removes residual organic impurities and achieves additional purity enhancement of 85-92% [1] [4]. The recrystallization solvent must meet pharmaceutical standards for water quality and purity [1] [4].
Vacuum drying represents the final purification step, conducted at temperatures between 60-80°C under reduced pressure to remove residual moisture and volatile impurities [1] [4] [20]. The drying process must be carefully controlled to prevent thermal decomposition, as carbazochrome sodium sulfonate exhibits thermal instability above 100°C [19] [20] [22]. Vacuum drying typically achieves moisture reduction to less than 5%, which is critical for long-term stability [19] [20].
Filtration systems employ glass filters with appropriate pore sizes to achieve complete solid-liquid separation while minimizing product loss [1] [4]. The filtration efficiency exceeds 99% when properly designed filter systems are utilized [1] [4]. Washing procedures using pharmaceutical-grade purified water remove surface-bound impurities and achieve final purification efficiency of 98-99% [1] [4].
Carbazochrome sodium sulfonate exhibits multiple stability challenges during production that require careful monitoring and control [19] [20] [22]. Temperature sensitivity represents a primary concern, as the compound demonstrates significant thermal instability above 70°C during synthesis and above 100°C during drying operations [19] [20] [22]. The melting point occurs at approximately 210°C with simultaneous decomposition, making thermal control critical throughout the manufacturing process [19] [23].
Moisture sensitivity significantly impacts both the manufacturing process and final product quality [17] [19] [20]. The compound readily absorbs atmospheric moisture, forming hydrated crystal structures that can affect dissolution characteristics and chemical stability [17] [30]. During production, humidity control and vacuum drying techniques are essential to maintain optimal moisture content below 5% [19] [20].
Stability Factor | Stability Rating | Mitigation Strategy |
---|---|---|
Temperature Sensitivity | High | Control reaction temperature <70°C |
Light Sensitivity | Moderate | Minimize light exposure |
Moisture Sensitivity | High | Control humidity, vacuum dry |
pH Stability | Stable (pH 5-6.5) | Maintain optimal pH range |
Oxidation Resistance | Moderate | Add antioxidants (ascorbic acid) |
Thermal Decomposition | Decomposes >210°C | Avoid overheating during drying |
Crystal Form Stability | Polymorphic transitions possible | Control crystallization conditions |
Storage Atmosphere | Requires inert gas | Store under nitrogen/argon |
Light sensitivity, while moderate compared to thermal and moisture sensitivity, requires consideration during manufacturing and storage [20] [24]. The compound exhibits photodegradation under prolonged exposure to ultraviolet radiation, necessitating protection from direct sunlight and fluorescent lighting during production [20] [24]. Amber-colored equipment and containers provide effective protection against photodegradation [20] [24].
pH stability during production remains optimal within the range of 5.0-6.5, corresponding to the natural pH of carbazochrome sodium sulfonate solutions [1] [4] [19]. Deviations from this pH range can lead to chemical degradation or altered crystallization behavior [1] [4] [21]. Continuous pH monitoring and adjustment using appropriate buffer systems ensure maintenance of optimal stability conditions [21].
Oxidation resistance requires the presence of antioxidants, particularly ascorbic acid, throughout the manufacturing process [4] [24]. The compound exhibits moderate susceptibility to oxidative degradation in the presence of atmospheric oxygen, metal catalysts, or oxidizing impurities [4] [24]. Inert atmosphere processing using nitrogen or argon gas provides additional protection against oxidative degradation [19] [20] [22].
Crystal form stability involves potential polymorphic transitions during manufacturing, particularly during crystallization and drying operations [17] [30]. The trihydrate form represents the most stable crystalline structure under normal conditions, but dehydration can occur during inappropriate drying conditions [17] [30]. Controlled dehydration studies demonstrate stepwise water loss from trihydrate to anhydrous forms, with each transition affecting stability and solubility characteristics [17] [30].
Carbazochrome sodium sulfonate exhibits distinctive solubility patterns across different solvent systems that are crucial for its pharmaceutical applications and analytical procedures. The compound demonstrates moderate water solubility with reported values ranging from 2.88 to 6.67 mg/mL (9.3-20.7 mM) at 25°C [1] [2] [3]. This aqueous solubility is enhanced through ultrasonic treatment and heating to 60°C, indicating temperature-dependent dissolution behavior [4]. The pH of aqueous solutions (16 g/L) typically ranges from 5.0 to 6.0 at 25°C, indicating the compound's acidic nature in solution [1] [5].
In organic solvents, carbazochrome sodium sulfonate shows excellent solubility in dimethyl sulfoxide (DMSO), with concentrations reaching 49-64 mg/mL (152.05-198.59 mM) [1] [2] [4]. This high DMSO solubility makes it suitable for stock solution preparation in research applications. The compound exhibits limited solubility in methanol and very slight solubility in ethanol, consistent with its ionic nature and hydrophilic character [1] [6] [7]. In nonpolar solvents such as chloroform and diethyl ether, the compound is practically insoluble, reflecting its polar sodium sulfonate structure [5] [7].
Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) | Notes |
---|---|---|---|---|
Water | 2.88-6.67 | 9.3-20.7 | 25 | Requires ultrasonic/heating to 60°C |
DMSO | 49-64 | 152.05-198.59 | 25 | Good solubility |
Methanol | Slightly soluble | N/A | 25 | Limited solubility |
Ethanol | Very slightly soluble | N/A | 25 | Very limited solubility |
Chloroform | Practically insoluble | N/A | 25 | Negligible solubility |
Diethyl ether | Practically insoluble | N/A | 25 | Negligible solubility |
The thermal behavior of carbazochrome sodium sulfonate is characterized by thermal decomposition occurring at approximately 210°C, which coincides with its melting point [1] [6] [8] [7]. This decomposition temperature represents a critical stability threshold above which the compound undergoes irreversible structural changes. The thermal decomposition process involves the breakdown of the organic framework, producing various decomposition products including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides [9].
The compound exhibits temperature sensitivity throughout its operational range, requiring storage at 2-8°C under inert gas conditions (nitrogen or argon) to maintain stability [1] [5] [9]. Temperature-dependent stability studies indicate that the compound maintains its integrity at room temperature for limited periods but shows optimal stability under refrigerated conditions. The thermal decomposition pattern suggests a single-step degradation process beginning around 210°C, consistent with the simultaneous breakdown of multiple functional groups within the molecule.
Property | Value | Notes |
---|---|---|
Melting Point | 210°C | With decomposition |
Decomposition Temperature | 210°C | Thermal decomposition occurs |
Stability Temperature Range | Decomposes above 210°C | Temperature sensitive |
Storage Temperature | 2-8°C | Under inert gas (N2 or Ar) |
The structural integrity and chemical behavior of carbazochrome sodium sulfonate are significantly influenced by pH conditions, demonstrating pH-dependent stability and molecular interactions. At physiological pH ranges (6.4-8.4), the compound exhibits enhanced protein binding capabilities, particularly with serum albumin, suggesting conformational changes that facilitate molecular recognition [13]. The compound's interaction with proteins at different pH values indicates pH-dependent structural transformations that affect its binding affinity and biological activity.
In acidic conditions (pH 3.3), carbazochrome sodium sulfonate forms stable complexes with aromatic amino acids including tryptophan, tyrosine, and phenylalanine through electrostatic attractions, aromatic stacking interactions, and van der Waals forces [14]. This pH-dependent complex formation results in fluorescence quenching, with maximum quenching wavelengths observed at 352 nm (tryptophan system), 303 nm (tyrosine system), and 284 nm (phenylalanine system). The formation of these 1:1 complexes demonstrates the compound's ability to undergo specific structural adaptations based on environmental pH.
Compatibility studies with various pharmaceutical solutions reveal pH-dependent stability patterns, with the compound maintaining structural integrity in neutral to slightly acidic conditions but showing potential degradation in highly alkaline environments [15] [16]. The standard pH range for aqueous solutions (5.0-6.0) represents the optimal conditions for maintaining both solubility and structural stability [1] [5].
pH Value | Concentration | Temperature (°C) | Structural Effects | Notes |
---|---|---|---|---|
5.0-6.0 | 16 g/L | 25 | Standard pH range | Standard aqueous solution |
3.3 | Buffer medium | 25 | Forms complexes with amino acids | Britton-Robinson buffer |
6.4-8.4 | Buffer medium | 25 | Protein binding interactions | Albumin binding studies |
Variable | Various | 25 | pH-dependent stability | Stability varies with pH |